3-溴-4-异丁氧基苯硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

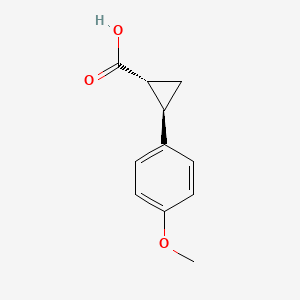

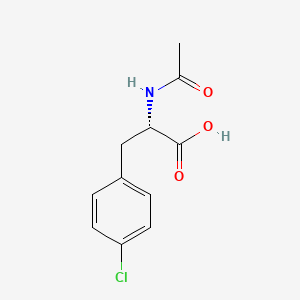

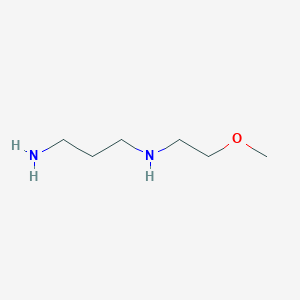

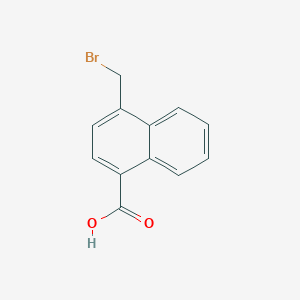

3-Bromo-4-isobutoxybenzothioamide is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds, including febuxostat, which is used to treat gout. The compound is synthesized from commercially available 4-hydroxybenzonitrile through a multi-step process that includes bromination, oxyalkylation, and thioamidation, with a total yield of 49.2% .

Synthesis Analysis

The synthesis of 3-Bromo-4-isobutoxybenzothioamide involves a three-step process starting from 4-hydroxybenzonitrile. Initially, the hydroxybenzonitrile undergoes bromination, followed by oxyalkylation to introduce the isobutoxy group. The final step is thioamidation to form the carbothioamide functionality. The synthesis method has been optimized to improve the overall yield .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-isobutoxybenzothioamide was confirmed using mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) spectroscopy. These techniques ensure the correct identification of the compound and its structural integrity after the synthesis process .

Chemical Reactions Analysis

While the specific chemical reactions of 3-Bromo-4-isobutoxybenzothioamide are not detailed in the provided papers, related compounds have been shown to undergo various chemical transformations. For instance, 3-Bromo-2-nitrobenzo[b]thiophene can react with amines to give N-substituted aromatic compounds, which may suggest potential reactivity for the 3-Bromo-4-isobutoxybenzothioamide in nucleophilic substitution reactions . Additionally, the presence of the bromo group in similar compounds has been utilized in further chemical modifications, such as the one-pot synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-isobutoxybenzothioamide are not explicitly discussed in the provided papers. However, the properties of similar brominated compounds have been studied. For example, the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid provide insights into the reactivity of brominated aromatic compounds and their potential to form supramolecular assemblies with N-donor compounds . These studies highlight the importance of functional groups and their positions on the benzene ring, which can significantly influence the physical and chemical properties of the molecules.

科学研究应用

腐蚀抑制

- 硫羟酰胺衍生物,包括4-溴-N-羟基苯硫酰胺,在酸性环境中已显示出作为轻度钢铁绿色腐蚀抑制剂的有效性。这些化合物的抑制效率在300 ppm时超过90%,展示了它们在防腐蚀应用中的潜力 (Verma等,2021)。

用于癌症治疗的光动力疗法

- 取代苯磺酰胺基团的酞菁锌衍生物,包括结构相关于3-溴-4-异丁氧基苯硫酰胺的化合物,已被合成并表征其在光动力疗法中的潜力。这些化合物表现出高的单线态氧量子产率,使它们在癌症治疗中具有潜力 (Pişkin等,2020)。

化学合成

- 化合物3-溴-4-异丁氧基苯基羰基硫脲是合成生物活性化合物如非布索他的重要中间体。已建立了一种快速的合成方法用于这种化合物,有助于高效生产有价值的药物(Wang et al., 2016)。

生物降解研究

- 类似于3-溴-4-异丁氧基苯硫酰胺的溴氰草酰胺已被研究其在各种环境条件下的厌氧生物降解。了解其降解途径对评估其环境影响和制定生物修复策略至关重要 (Knight等,2003)。

转基因植物中的除草剂抗性

- 与3-溴-4-异丁氧基苯硫酰胺相关的除草剂溴氰草酰胺已被用于开发抗除草剂转基因植物的研究。通过表达细菌解毒基因,这些植物可以抵抗高浓度的溴氰草酰胺,展示了农业中基因修饰的潜力(Stalker et al., 1988)。

安全和危害

属性

IUPAC Name |

3-bromo-4-(2-methylpropoxy)benzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNOS/c1-7(2)6-14-10-4-3-8(11(13)15)5-9(10)12/h3-5,7H,6H2,1-2H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDZQWXTSSWIAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=S)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451033 |

Source

|

| Record name | 3-Bromo-4-isobutoxybenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-isobutoxybenzothioamide | |

CAS RN |

208665-96-7 |

Source

|

| Record name | 3-Bromo-4-isobutoxybenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

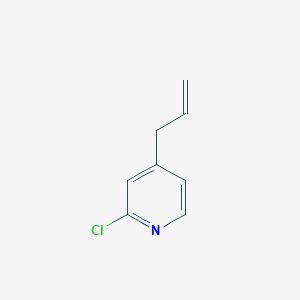

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)